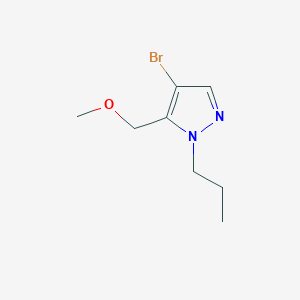

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methoxymethyl groups in this compound makes it a valuable intermediate for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the methoxymethyl and propyl groups. One common method involves the reaction of 4-bromo-1H-pyrazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. The propyl group can be introduced through alkylation using propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial settings to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of pyrazolines.

Scientific Research Applications

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antipyretic properties.

Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Agricultural Chemistry: Explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in inflammatory pathways. The bromine and methoxymethyl groups can interact with specific amino acid residues in the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

4-bromo-1H-pyrazole: Lacks the methoxymethyl and propyl groups, making it less versatile in chemical syntheses.

5-methoxymethyl-1-propyl-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.

4-bromo-5-methyl-1H-pyrazole: Similar structure but lacks the methoxymethyl group, affecting its chemical properties.

Uniqueness

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is unique due to the combination of bromine, methoxymethyl, and propyl groups, which confer distinct reactivity and biological activity

Biological Activity

4-Bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. The unique combination of bromine, methoxymethyl, and propyl groups enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN2O

- Molecular Weight : 244.12 g/mol

The structural features of this compound facilitate its interaction with specific amino acid residues in enzyme active sites, which may lead to therapeutic effects against inflammatory diseases.

The biological activity of 4-bromo-5-(methoxymethyl)-1H-pyrazole is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The presence of bromine and methoxymethyl groups allows for effective binding to target proteins involved in inflammatory pathways, potentially inhibiting their activity.

Key Mechanisms:

- Enzyme Inhibition : It targets enzymes linked to inflammation, reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It may interact with receptors involved in pain signaling pathways, providing analgesic effects.

Biological Activity Overview

Research indicates that 4-bromo-5-(methoxymethyl)-1H-pyrazole exhibits several significant biological activities:

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including 4-bromo-5-(methoxymethyl)-1H-pyrazole. These investigations have highlighted its potential in different therapeutic areas:

- Anti-inflammatory Studies : A study demonstrated that 4-bromo-5-(methoxymethyl)-1H-pyrazole significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating strong anti-inflammatory properties .

- Antimicrobial Activity : In vitro tests showed that this compound exhibited moderate antimicrobial activity against several pathogens, including E. coli and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent .

- Antitumor Activity : Research indicated that pyrazole derivatives like 4-bromo-5-(methoxymethyl)-1H-pyrazole could inhibit the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth .

Properties

IUPAC Name |

4-bromo-5-(methoxymethyl)-1-propylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETOKEAALBTKAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.